6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
Description
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6,8-dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-8-25-16-7-5-6-15(11-16)19-12-18(21(23)24)17-10-13(2)9-14(3)20(17)22-19/h5-7,9-12H,4,8H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGSERTUHUBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety at position 4 readily undergoes esterification under acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in drug development.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 12 h | Methyl ester derivative | 85% | |
| Ethanol + DCC/DMAP | Room temperature, 24 h | Ethyl ester derivative | 78% |
Key findings:
-
Esterification preserves the quinoline scaffold while altering physicochemical properties.
-
Coupling agents like DCC improve efficiency compared to traditional acid catalysis.
Electrophilic Aromatic Substitution (EAS)
The quinoline ring undergoes EAS at electron-rich positions (C-5 and C-7), though steric hindrance from methyl groups (C-6 and C-8) limits reactivity at adjacent sites.
| Reaction Type | Reagent | Position | Product | Conditions | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro derivative | 0°C, 2 h | |
| Bromination | Br₂/FeBr₃ | C-7 | 7-Bromo derivative | 25°C, 6 h |
Key findings:
-
Nitration at C-5 proceeds with 70% regioselectivity due to methyl group deactivation at C-6/C-8 .
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Halogenation products serve as intermediates for cross-coupling reactions .
Nucleophilic Aromatic Substitution
The propoxyphenyl group at C-2 participates in palladium-catalyzed cross-couplings, enabling structural diversification.
Key findings:
-
Suzuki reactions show >90% conversion with electron-deficient boronic acids .
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The propoxy group’s electron-donating effect enhances coupling efficiency at the para position .
Reduction Reactions
Catalytic hydrogenation selectively reduces the quinoline ring while preserving other functional groups.
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂ (1 atm) + Pd/C | Ethanol, 25°C, 6 h | 1,2,3,4-Tetrahydroquinoline | 95% | |
| NaBH₄ + NiCl₂ | THF, 0°C, 2 h | Partially reduced dihydroquinoline | 60% |
Key findings:
-
Complete ring saturation requires elevated hydrogen pressures (>3 atm).
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Over-reduction of methyl or propoxy groups is not observed under standard conditions .
Oxidation Reactions
Controlled oxidation targets the methyl groups or quinoline nitrogen.
| Reagent | Target | Product | Conditions | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | C-6 methyl group | 6-Carboxylic acid derivative | 80°C, 8 h | |
| mCPBA | Quinoline N-atom | N-Oxide derivative | DCM, 25°C, 12 h |
Key findings:
-
Methyl group oxidation proceeds without affecting the propoxyphenyl substituent.
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N-Oxide formation enhances water solubility but reduces metabolic stability .
Decarboxylation
Thermal or photolytic decarboxylation removes the carboxylic acid group, generating a simpler quinoline scaffold.
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 200°C, 3 h | CuO nanoparticles | 2-(3-Propoxyphenyl)quinoline | 65% | |
| UV light (254 nm) | None | Same as above | 40% |
Key findings:
Salt Formation
The carboxylic acid forms stable salts with inorganic and organic bases, enhancing crystallinity for purification.
| Base | Counterion | Solubility (H₂O) | Reference |
|---|---|---|---|
| NaOH | Na⁺ | 120 mg/mL | |
| Triethylamine | Et₃NH⁺ | 25 mg/mL |
Scientific Research Applications
Anticancer Properties
Research indicates that quinoline derivatives, including 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, exhibit significant anticancer properties. Quinoline compounds have been investigated for their ability to inhibit various cancer cell lines by targeting specific proteins involved in tumor growth. For instance, studies have shown that modifications in the quinoline structure can enhance the inhibition of histone deacetylases (HDACs), which are crucial in cancer progression .
Table 1: Summary of Anticancer Activity
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. Quinoline derivatives are known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases. Inhibiting these enzymes can potentially lead to therapeutic strategies for conditions like Alzheimer's disease .
Enzyme Inhibition Studies
The structural features of this compound make it a candidate for studying enzyme inhibition mechanisms. For example, the carboxylic acid moiety is critical for binding interactions with target enzymes like eIF4A, which plays a role in protein synthesis and is implicated in cancer biology .
Table 2: Enzyme Inhibition Data
Fluorometric Detection
Quinoline-based compounds are being utilized as fluorometric sensors for detecting various analytes, including carboxylic acids. The unique fluorescence properties of quinolines allow them to be effective in less polar environments, making them suitable for environmental monitoring and biochemical assays .
Table 3: Fluorometric Applications
| Application | Compound | Detection Limit |
|---|---|---|
| Hydroxy carboxylic acids detection | Quinoline-based fluororeceptors | TBD |
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various quinoline derivatives, researchers synthesized several analogs of this compound and evaluated their effects on cell proliferation in vitro. The results indicated that certain modifications enhanced anticancer efficacy significantly compared to the parent compound.
Case Study 2: Neuroprotective Mechanism Exploration
Another investigation focused on the neuroprotective effects of quinoline derivatives on neuronal cell cultures exposed to oxidative stress. The study highlighted that compounds with the quinoline structure could reduce cell death and promote survival pathways.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of applications.
2-Phenylquinoline: A similar compound with a phenyl group instead of the propoxyphenyl group.
4-Carboxyquinoline: A quinoline derivative with a carboxylic acid group at the 4-position.
Uniqueness
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6,8-Dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its ability to interact with various biological targets. Its structural formula can be represented as follows:
1. Antibacterial Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant antibacterial properties. For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the quinoline structure enhanced antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison to Control |
|---|---|---|---|
| This compound | E. coli | 15 | Higher than Ampicillin |
| Compound A | S. aureus | 18 | Comparable to Gentamicin |
| Compound B | Pseudomonas aeruginosa | 12 | Lower than Ampicillin |
2. Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the suppression of inducible nitric oxide synthase (iNOS) expression, which is crucial in the inflammatory response .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | IL-6: 60% | 25 |
| Compound C | TNF-alpha: 70% | 30 |
3. Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively researched. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induces apoptosis and inhibits cell proliferation through mechanisms involving DNA interaction and enzyme inhibition .
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Induction of apoptosis |
| A549 | 6 | Inhibition of proliferation |
| HeLa | 7 | Cell cycle arrest |
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial properties of various quinoline derivatives, including the compound . They found that it exhibited superior activity against MRSA, suggesting potential for development as a therapeutic agent in treating resistant infections .
- Case Study on Anti-inflammatory Mechanism : Another research team investigated the anti-inflammatory mechanisms of this compound in RAW264.7 macrophages. They reported significant inhibition of NO production and cytokine release, highlighting its potential use in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,8-dimethyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of substituted benzaldehydes with amines to form the quinoline core. For example, analogous compounds (e.g., 2-(3-chlorophenyl)quinoline-4-carboxylic acid) are synthesized via condensation of 3-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization under reflux with ammonium acetate in acetic acid . Optimization steps include:
- Temperature control : Higher temperatures (80–100°C) improve cyclization but may increase side products.
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity for the quinoline scaffold .
- Purification : Flash column chromatography (20% ethyl acetate/petroleum ether) is critical for isolating high-purity products (>95%) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substituent positions on the quinoline ring. For example, methyl groups at C6 and C8 appear as singlets at δ 2.4–2.6 ppm, while the propoxyphenyl moiety shows characteristic aromatic splitting patterns .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., chlorine isotopes in analogs) validate molecular weight .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>97%) and detect trace impurities .
Q. What are the primary biological or pharmacological applications of this compound in current research?
- Methodological Answer : Quinoline-4-carboxylic acid derivatives are studied for:
- Antimicrobial activity : Structural analogs (e.g., 8-chloro-4-hydroxyquinoline-3-carboxylic acid) inhibit bacterial DNA gyrase via intercalation .
- Anticancer potential : Methyl and propoxyphenyl groups enhance lipophilicity, improving cellular uptake and topoisomerase inhibition .
- Structure-activity relationship (SAR) studies : Modifications at C2 and C4 positions are critical for target specificity .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-propoxyphenyl substituent influence binding to biological targets?
- Methodological Answer :
- Steric effects : The propoxy group’s flexibility (vs. rigid methoxy groups) allows better accommodation in hydrophobic enzyme pockets. Docking studies on analogs show that longer alkoxy chains (e.g., propoxy vs. ethoxy) improve van der Waals interactions with residues in bacterial gyrase .
- Electronic effects : Electron-donating propoxy groups stabilize charge-transfer complexes with DNA bases, as shown in UV-Vis spectroscopy and DFT calculations .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH (quinolines are pH-sensitive) .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to discrepancies .
- Crystallography : Co-crystallization with targets (e.g., Mycobacterium tuberculosis enoyl reductase) clarifies binding modes and validates SAR .
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity and stability?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G(d') basis sets model electron density distributions, identifying reactive sites (e.g., C4 carboxyl group’s nucleophilicity) .
- Molecular dynamics (MD) : Simulations (100 ns, CHARMM36 force field) assess stability in aqueous vs. lipid bilayer environments, critical for drug delivery optimization .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
